
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide, also known as CTAP, is a small molecule that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders.
Wirkmechanismus
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is a selective antagonist of the mu-opioid receptor, which is a target for many pain medications. The molecule binds to the receptor and blocks the effects of opioids such as morphine and fentanyl. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been shown to have a number of biochemical and physiological effects. The molecule has been shown to block the effects of opioids such as morphine and fentanyl, which can be useful in the study of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has also been shown to have effects on the brain's reward system, which can be useful in the study of addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has several advantages for use in lab experiments. The molecule is highly selective for the mu-opioid receptor, which allows for precise targeting of this receptor in studies of addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has some limitations, including the fact that it is not a natural product and may not accurately mimic the effects of endogenous opioids.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide. One area of interest is the study of the role of the mu-opioid receptor in addiction and pain management. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new treatments for these conditions. Another area of interest is the study of the brain's reward system and the mechanisms of drug addiction. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in developing new therapies for addiction and other neurological disorders. Finally, N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide may be useful in the study of other opioid receptors and their potential roles in disease states.
Synthesemethoden
The synthesis of N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide involves several steps, including the reaction of 1-ethyl-2-methyl-5-nitroimidazole with cyclobutanone, followed by reduction of the resulting nitro compound with zinc and ammonium chloride. The resulting cyclobutyl ketone is then reacted with 3-acetylpyrrole in the presence of acetic anhydride and a catalyst to yield N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been extensively studied for its potential use in scientific research. The molecule has been shown to have potential applications in the study of addiction, pain management, and other neurological disorders. N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide has been used in animal models to study the role of the mu-opioid receptor in addiction and pain management. The molecule has also been used in studies of the brain's reward system and the mechanisms of drug addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-5-18-11(2)9-13(12(18)3)14(19)17(4)15(10-16)7-6-8-15/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOQNBVJMVVJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-1-ethyl-N,2,5-trimethylpyrrole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

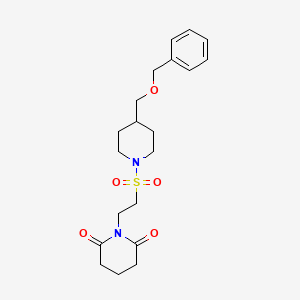


![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2396542.png)
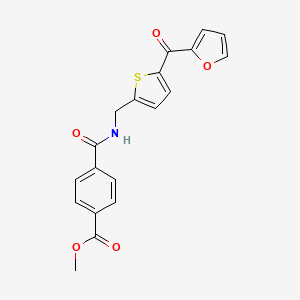
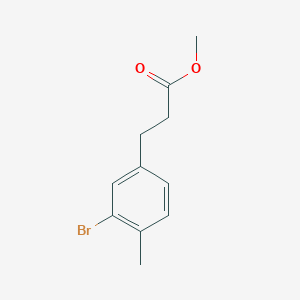
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)

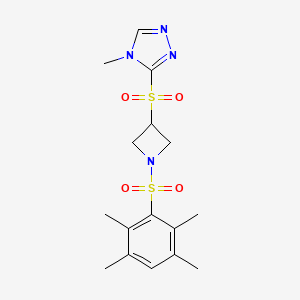
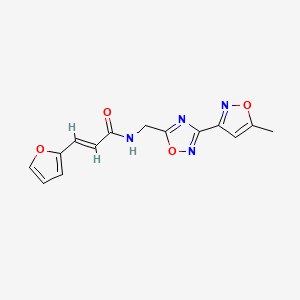

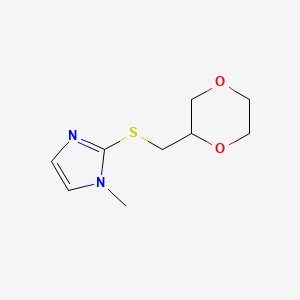
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)
![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)